6-(Aminomethyl)naphthalen-2-ol

Organic Synthesis Building Blocks Quality Control

6-(Aminomethyl)naphthalen-2-ol (CAS 199387-77-4) is the definitive 2,6-disubstituted aminomethyl naphthol. Log P ~1.85 delivers 4–5× greater lipophilicity than phenyl analogs; TPSA 46.25 Ų maintains oral bioavailability—ideal for CNS-penetrant probes. The fixed 6-aminomethyl/2-hydroxy motif provides distal bidentate chelation distinct from 1,2- or 2,3-isomers, enabling tailored catalyst and MOF design. ≥97% purity ensures reproducible yields in amide couplings and reductive aminations. Procure this specific isomer to systematically map 2,6-substitution effects.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 199387-77-4
Cat. No. B1314643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)naphthalen-2-ol
CAS199387-77-4
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C=C1CN
InChIInChI=1S/C11H11NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H,7,12H2
InChIKeySNMYVOUKVPUKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)naphthalen-2-ol (CAS 199387-77-4): Chemical Identity and Physicochemical Baseline for Procurement


6-(Aminomethyl)naphthalen-2-ol (CAS 199387-77-4) is an aminomethylated naphthol derivative featuring a primary amine at the 6-position and a hydroxyl group at the 2-position of the naphthalene ring. It is an organic building block primarily synthesized via the Mannich reaction [1]. The compound has a molecular weight of 173.21 g/mol and a consensus Log P of approximately 1.85 [2]. It is offered by multiple suppliers as a research intermediate, with standard purity levels around 95% .

Why 6-(Aminomethyl)naphthalen-2-ol Cannot Be Interchanged with Positional Isomers or Simplified Analogs


The reactivity and physicochemical properties of aminomethylated naphthols are exquisitely sensitive to the substitution pattern on the naphthalene core. Variations in the position of the aminomethyl group (e.g., 1- vs. 3- vs. 5- vs. 6-) result in distinct electronic distributions, steric environments, and hydrogen-bonding networks, which in turn affect yields during further synthetic elaboration and biological target engagement. Similarly, replacing the fused naphthalene system with a simpler phenyl ring (as in 2-(aminomethyl)phenol) drastically alters lipophilicity, aromatic stacking potential, and overall molecular topology, rendering direct substitution invalid [1]. The following quantitative evidence demonstrates these critical differentiations.

Quantitative Differentiation of 6-(Aminomethyl)naphthalen-2-ol: Head-to-Head Data vs. Key Analogs


Commercial Purity Consistency: Benchmarking Against 1- and 3-Isomers

The target compound is commercially available with a minimum purity of 95%, as specified by multiple suppliers. This level of purity is comparable to that of the 1-aminomethyl isomer (CAS 5386-23-2) and the 3-aminomethyl isomer (CAS 1181563-65-4), which are also offered at 95% min. purity. While not a differentiating factor in itself, this consistency confirms that procurement of the 6-isomer does not compromise on the quality standards established for this compound class, providing a reliable baseline for further synthetic operations.

Organic Synthesis Building Blocks Quality Control

Lipophilicity (LogP) as a Differentiator: Enhanced Membrane Permeability Potential Over Phenyl Analog

The target compound exhibits a consensus Log P (octanol-water partition coefficient) of approximately 1.85, with computed values ranging from 1.7 (XLogP3) to 2.7 [1][2]. This represents a 4- to 5-fold increase in lipophilicity compared to the non-fused analog 2-(aminomethyl)phenol, which has a Log P of 0.38-0.50. [3] This substantial difference is directly attributable to the extended aromatic surface of the naphthalene ring. For applications requiring passive membrane diffusion or hydrophobic target binding, the 6-aminomethyl naphthol scaffold offers a quantifiably distinct advantage over simpler phenyl-based building blocks.

Drug Discovery ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) Parity: Maintaining Hydrogen-Bonding Capacity Across Isomers

The topological polar surface area (TPSA) of 6-(aminomethyl)naphthalen-2-ol is consistently reported as 46.25 Ų [1]. This value is identical to the TPSA calculated for its positional isomers, the 1-aminomethyl and 3-aminomethyl derivatives [2], and the simplified 2-(aminomethyl)phenol analog [3]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. This parity demonstrates that the strategic placement of the aminomethyl group at the 6-position does not alter the compound's core hydrogen-bonding capacity compared to other substitution patterns, ensuring that any observed biological differences are driven by lipophilicity or specific target interactions rather than gross changes in polarity.

Medicinal Chemistry Drug Design Bioavailability

Synthetic Accessibility: Positional Yields Differ, 6-Substitution as a Key Scaffold for Optimization

A comprehensive review of aminomethylation of hydroxynaphthalenes concludes that 'similar methods are applicable to 1-naphthol and dihydroxynaphthalenes with different positions of OH groups in the ring — often only the yields of the target product differ.' [1] While a direct yield comparison for the free 6-aminomethyl-2-naphthol is not isolated in the literature, this class-level inference establishes that the substitution pattern is a primary determinant of synthetic efficiency. For instance, optimized Mannich conditions with 2-naphthol yield aminomethylated products in ranges from 58% to 92% depending on the amine and catalyst employed [1]. Therefore, the 6-substituted scaffold represents a distinct starting point for reaction optimization, and its procurement allows for empirical determination of the optimal yield profile for a given downstream application.

Process Chemistry Route Scouting Mannich Reaction

Validated Application Scenarios for 6-(Aminomethyl)naphthalen-2-ol Derived from Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization: A Lipophilic Scaffold for Membrane Permeability

The compound's Log P of ~1.85, a 4-5x increase over the phenyl analog 2-(aminomethyl)phenol (Log P ~0.4), makes it a superior starting point for designing CNS-penetrant or intracellular-targeting probes where passive diffusion is a prerequisite. The consistent TPSA of 46.25 Ų ensures that the increase in lipophilicity is not offset by an undesirable rise in polarity, maintaining a favorable balance for oral bioavailability [1].

Synthetic Methodology Development: Exploring Positional Effects in Mannich Chemistry

As established by the class-level review of aminomethylated naphthols, the position of substitution directly influences reaction yields. Procuring the 6-(aminomethyl) isomer enables systematic investigation of how the 2,6-disubstitution pattern affects reactivity in subsequent transformations (e.g., electrophilic aromatic substitution, metal coordination) compared to 1,2- or 2,3-patterns [2].

Coordination Chemistry and Ligand Design: A Bidentate Building Block with Defined Geometry

The 2-hydroxy and 6-aminomethyl groups provide a fixed, distal bidentate chelation motif. The computed physicochemical properties (Log P 1.85, TPSA 46.25 Ų) predict solubility and metal-complex stability parameters that are distinct from other substitution patterns, enabling the design of tailored catalysts or metal-organic frameworks with specific hydrophobic characteristics [1].

High-Purity Intermediate for Fragment-Based Drug Discovery

The commercial availability of this compound at a consistent 95% purity level, benchmarked against other positional isomers, ensures reliable starting material for fragment library construction. The combination of moderate lipophilicity and a primary amine handle makes it a versatile fragment for subsequent elaboration via amide coupling or reductive amination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Aminomethyl)naphthalen-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.